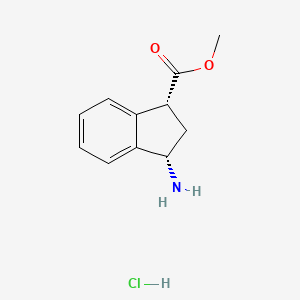

rac-methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, cis

Description

rac-methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, cis is a bicyclic amine-carboxylate derivative with a stereospecific (1R,3S) configuration. Its structure comprises a fused indene core, where the amino group at position 3 and the methyl carboxylate at position 1 adopt a cis orientation. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Key features include:

- Molecular formula: Likely C₁₂H₁₄ClNO₂ (estimated from analogous compounds in and ).

- Stereochemistry: The rac designation indicates a racemic mixture of enantiomers, while the cis configuration ensures spatial proximity of the amino and carboxylate groups.

- Applications: Often employed as a chiral building block in organic synthesis, particularly for bioactive molecules targeting neurological or cardiovascular pathways .

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9;/h2-5,9-10H,6,12H2,1H3;1H/t9-,10+;/m1./s1 |

InChI Key |

MIYOWVWWPCHNLM-UXQCFNEQSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](C2=CC=CC=C12)N.Cl |

Canonical SMILES |

COC(=O)C1CC(C2=CC=CC=C12)N.Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation for Indene Core Formation

The indene backbone is constructed via Friedel-Crafts acylation. For example, ethylbenzene reacts with 3-chloropropionyl chloride in the presence of AlCl₃ to yield a ketone intermediate (63–64°C melting point, 90% yield). This step establishes the bicyclic framework through electrophilic aromatic substitution.

Reaction Conditions :

Reductive Amination for Amino Group Introduction

The ketone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. This step introduces the primary amine group while preserving the indene structure.

Key Parameters :

Esterification and Salt Formation

Esterification with methyl chloroformate in basic conditions produces the methyl ester. Subsequent treatment with HCl gas in diethyl ether yields the hydrochloride salt, enhancing stability and crystallinity.

Optimization Strategies for Stereochemical Control

Achieving the cis-(1R,3S) configuration requires precise stereochemical management:

Chiral Resolution Techniques

Racemic mixtures are resolved using subcritical fluid chromatography (SFC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). This method achieves enantiomeric excess (ee) >98% for both (1R,3S) and (1S,3R) forms.

Solvent and Temperature Effects

-

Low-temperature reactions (-10°C) minimize epimerization during amination.

-

Polar aprotic solvents (e.g., DMF) improve stereoselectivity in cyclization steps.

Purification and Characterization

Crystallization and Filtration

The hydrochloride salt is purified via freeze-crystallization from dichloromethane/hexane mixtures, yielding >95% purity.

Analytical Validation

-

NMR Spectroscopy : Confirms indene proton environments (δ 3.2–3.5 ppm for CH₂ groups).

-

HPLC : Measures enantiomeric purity using Chiralpak AD-H columns (heptane/ethanol mobile phase).

-

X-ray Crystallography : Validates cis configuration through crystal lattice analysis.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Byproduct Formation

Issue : Over-alkylation during Friedel-Crafts steps generates diethyl byproducts.

Solution : Use stoichiometric AlCl₃ and controlled addition rates.

Epimerization During Amination

Issue : Racemization at C3 under basic conditions.

Solution : Conduct reactions at pH <7 and temperatures <10°C.

Industrial-Scale Considerations

The Friedel-Crafts route demonstrates scalability, with patent data reporting 10L batch processing and 90% intermediate yields. Critical factors for scale-up include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

Rac-methyl indene carboxylate serves as a building block in organic synthesis. Its unique stereochemistry allows it to participate in various chemical reactions, such as:

- Oxidation : Utilizing agents like hydrogen peroxide.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution Reactions : Facilitating the replacement of functional groups under specific conditions.

These properties make it a versatile intermediate in the synthesis of more complex molecules.

Biology

In biological research, rac-methyl indene carboxylate has been investigated for its interactions with neurotransmitter systems:

- GABA Receptors : Potential modulation of GABAergic transmission may offer therapeutic benefits for neurological disorders such as epilepsy and anxiety.

- Glutamate Receptors : Its structural similarities to known antagonists suggest possible influences on excitatory neurotransmission pathways relevant to depression and schizophrenia.

Medicine

The compound is explored for its therapeutic applications , including:

- Neuroprotective Effects : Studies indicate significant activity in reducing neuronal cell death under oxidative stress conditions, suggesting potential use in neurodegenerative diseases.

- Antidepressant Activity : Animal studies show increased serotonin levels post-administration, indicating potential antidepressant properties.

- Analgesic Properties : Research highlights its ability to modulate pain pathways, presenting it as a novel analgesic with fewer side effects compared to traditional opioids.

Industry

In industrial applications, rac-methyl indene carboxylate is utilized in the production of specialty chemicals and materials. Its unique chemical properties facilitate the development of various products across different sectors.

Neuroprotective Effects Study

A study examined the neuroprotective effects of rac-methyl indene carboxylate in models of oxidative stress. The results indicated a significant reduction in neuronal cell death, highlighting its potential as a treatment option for neurodegenerative conditions.

Antidepressant Activity Research

In animal models, administration of rac-methyl indene carboxylate resulted in increased serotonin levels. This finding supports its potential role as an antidepressant agent, warranting further investigation into its mechanisms and efficacy.

Analgesic Properties Investigation

Research focusing on pain modulation pathways revealed that rac-methyl indene carboxylate could serve as an effective analgesic. Its profile suggests fewer side effects compared to conventional opioid treatments, making it a candidate for further clinical exploration.

Mechanism of Action

The mechanism of action of rac-methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

- Synthetic Utility : The target compound’s indene core offers a balance between rigidity and synthetic accessibility, advantageous for chiral drug intermediates .

- Biological Relevance: Compared to monocyclic analogues, its aromaticity may enhance binding to hydrophobic pockets in enzymes or receptors .

- Safety and Handling : As a hydrochloride salt, it shares storage requirements (desiccated, low humidity) with similar amine derivatives to prevent hydrolysis .

Biological Activity

Chemical Identity and Properties

rac-methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, commonly referred to as rac-methyl indene carboxylate, is a compound with the following chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : 228 Da

- CAS Number : 111634-93-6

- LogP : 1.01

- Polar Surface Area : 52 Å

- Hydrogen Bond Donors/Acceptors : 1/2

The compound is characterized by its indene structure and the presence of an amino group, which contributes to its biological activity.

The biological activity of rac-methyl indene carboxylate is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential effects on:

- GABA Receptors : Research indicates that compounds similar to rac-methyl indene carboxylate may modulate GABAergic transmission, potentially offering therapeutic benefits in neurological disorders such as epilepsy and anxiety disorders .

- Glutamate Receptors : The compound's structural similarities to known glutamate receptor antagonists suggest it may also influence excitatory neurotransmission pathways, which are crucial in conditions like depression and schizophrenia .

Case Studies and Research Findings

A variety of studies have explored the pharmacological implications of rac-methyl indene carboxylate. Here are some notable findings:

- Neuroprotective Effects : In a study examining neuroprotective agents, rac-methyl indene carboxylate exhibited significant activity in reducing neuronal cell death in models of oxidative stress. This suggests its potential use in neurodegenerative diseases .

- Antidepressant Activity : Animal models have shown that administration of rac-methyl indene carboxylate can lead to increased serotonin levels, indicating its potential as an antidepressant agent .

- Analgesic Properties : Research has highlighted the compound's ability to modulate pain pathways, suggesting it may serve as a novel analgesic with fewer side effects compared to traditional opioids .

Comparative Biological Activity Table

Q & A

Q. What are the common synthetic routes for rac-methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, cis?

The synthesis typically involves multi-step reactions, including cyclopropanation, chiral resolution, and salt formation. Key steps:

- Cyclopropanation : Use of transition metal catalysts (e.g., rhodium or copper) for strain-introducing reactions .

- Chiral resolution : Separation of enantiomers via chiral HPLC or enzymatic methods to isolate the (1R,3S) configuration .

- Salt formation : Conversion to the hydrochloride salt using HCl in polar solvents (e.g., ethanol) to enhance stability and solubility . Purity is ensured via recrystallization or column chromatography .

Q. How is the stereochemistry of this compound validated experimentally?

- X-ray crystallography : The gold standard for confirming the (1R,3S) configuration. SHELX software is widely used for structure refinement .

- NMR spectroscopy : NOESY or ROESY experiments to detect spatial proximity of protons, validating the cis configuration .

- Optical rotation : Comparison with literature values to confirm enantiomeric purity .

Q. What are the solubility and formulation considerations for this compound in biological assays?

- The hydrochloride salt improves aqueous solubility. Common solvents include PBS (pH 7.4), DMSO (for stock solutions), and ethanol .

- Stability tests (e.g., HPLC monitoring under varying pH/temperature) are critical to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- SHELX refinement : Use of restraints/constraints for disordered regions and validation tools (e.g., R-factors, electron density maps) .

- Twinned data analysis : SHELXD/SHELXE pipelines for handling twinned crystals, common in strained bicyclic systems .

- Cross-validation with spectroscopic data (e.g., IR for functional groups) to reconcile discrepancies .

Q. What computational methods are effective for predicting the compound’s receptor-binding interactions?

- Molecular docking (AutoDock/Vina) : To model interactions with targets like GPCRs or enzymes. Focus on the amino and carboxylate groups as key pharmacophores .

- MD simulations (AMBER/GROMACS) : Assess binding stability and conformational changes over time .

- QM/MM calculations : To study electronic interactions at the active site .

Q. What strategies optimize enantiomeric separation for scale-up synthesis?

- Chiral stationary phases : Use of cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Kinetic resolution : Enzymatic methods (e.g., lipases) for selective ester hydrolysis .

- Crystallization-induced asymmetric transformation : Thermodynamic control to enrich the desired enantiomer .

Q. How does the compound’s stability under varying experimental conditions impact assay design?

- pH-dependent degradation : Monitor via LC-MS in buffers ranging from pH 2–8. The ester group is prone to hydrolysis in acidic conditions .

- Temperature sensitivity : Accelerated stability studies (40–60°C) to identify degradation products .

- Light exposure : UV-Vis spectroscopy to assess photodegradation, requiring amber vials for storage .

Q. What mechanistic insights explain its modulation of biological targets?

- Enzyme inhibition assays : Measure IC50 values for target enzymes (e.g., kinases) using fluorogenic substrates .

- SPR/BLI : Quantify binding kinetics (ka/kd) to receptors .

- Mutagenesis studies : Identify critical residues in the binding pocket via alanine scanning .

Data Analysis and Validation

Q. How should researchers address conflicting bioactivity data across studies?

- Dose-response curves : Ensure consistent assay conditions (e.g., cell lines, incubation time) .

- Orthogonal assays : Validate results using complementary techniques (e.g., FRET vs. radiometric assays) .

- Meta-analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl analogs) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.